3-(2-Naphthyl)Acrylic Acid
Overview
Description
3-(2-Naphthyl)Acrylic Acid, also known as 2-Naphthylacrylic Acid, is an organic compound with the molecular formula C₁₃H₁₀O₂. It is characterized by the presence of a naphthalene ring attached to an acrylic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
The primary target of 3-(2-Naphthyl)Acrylic Acid, also known as 2-Naphthylacrylic acid, is the Tobacco Mosaic Virus (TMV) . This compound has been evaluated for its antiviral activity against TMV and has shown promising results .
Mode of Action
It is known that the compound exhibits good antiviral activity against tmv
Pharmacokinetics
The compound’s physical and chemical properties, such as its melting point (210-212°C), boiling point (393.1±11.0 °C), and density (1.245±0.06 g/cm3), have been reported . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of this compound is the inhibition of TMV. Some compounds in the same series have shown significantly higher activity against TMV than commercial Ribavirin both in vitro and in vivo . This suggests that this compound could potentially be a potent antiviral agent against TMV.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Naphthyl)Acrylic Acid can be synthesized through several methods. One common approach involves the reaction of 2-naphthaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Naphthyl)Acrylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthylpropionic acid derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Naphthylpropionic acid derivatives
Substitution: Halogenated or nitro-substituted naphthylacrylic acids
Scientific Research Applications
3-(2-Naphthyl)Acrylic Acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-(1-Naphthyl)Acrylic Acid
- 2-Naphthylacrylic Acid
- Naphthalene-2-acrylic acid
Comparison: 3-(2-Naphthyl)Acrylic Acid is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to its isomers, it exhibits distinct chemical and biological properties, making it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPBDBAAXYWOJ-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51557-26-7 | |
Record name | 3-(Naphth-2-yl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.